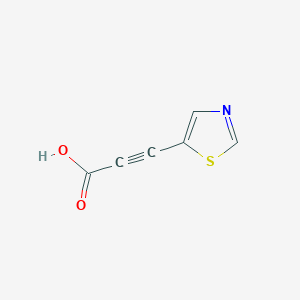

3-(1,3-Thiazol-5-yl)prop-2-ynoic acid

CAS No.:

Cat. No.: VC17675738

Molecular Formula: C6H3NO2S

Molecular Weight: 153.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3NO2S |

|---|---|

| Molecular Weight | 153.16 g/mol |

| IUPAC Name | 3-(1,3-thiazol-5-yl)prop-2-ynoic acid |

| Standard InChI | InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |

| Standard InChI Key | ACTMKAIZWRRTNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC=N1)C#CC(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound consists of a 1,3-thiazole ring (a five-membered aromatic ring containing nitrogen and sulfur atoms) substituted at the 5-position with a propiolic acid group (HC≡C−COOH). The molecular formula is C₆H₃NO₂S, with a molecular weight of 153.16 g/mol. The triple bond in the propiolic acid moiety creates a linear geometry, while the thiazole ring contributes planar aromaticity .

Key Structural Features:

-

Thiazole Ring: Enhances π-π stacking interactions and hydrogen-bonding capabilities due to its electronegative nitrogen and sulfur atoms.

-

Propiolic Acid Group: The α,β-acetylenic carboxylic acid group acts as a strong electron-withdrawing group, increasing acidity (pKa ≈ 1.5–2.5) .

-

Conjugation: The extended π-system between the thiazole and triple bond enables charge delocalization, influencing spectroscopic properties and reactivity .

Spectroscopic Data

While experimental data for this specific compound are unavailable, analogous structures suggest:

-

IR Spectroscopy: Strong absorption bands at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .

-

NMR:

Synthesis and Chemical Reactivity

Synthetic Routes

The compound can be synthesized via Sonogashira coupling between a thiazolyl halide and a propiolic acid derivative:

-

Thiazole Precursor: 5-Bromo-1,3-thiazole is prepared via Hantzsch thiazole synthesis (reaction of thioamide with α-haloketone).

-

Coupling Reaction:

Yields typically range from 50% to 70% under optimized conditions .

Reactivity Profile

-

Acid-Base Behavior: The propiolic acid group readily deprotonates (pKa ~2), forming a conjugate base stabilized by resonance .

-

Click Chemistry: The triple bond participates in Huisgen cycloaddition with azides to form 1,2,3-triazoles .

-

Nucleophilic Attack: The β-carbon of the propiolic acid acts as a Michael acceptor, reacting with thiols or amines.

Physicochemical Properties

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume